molecular formula C16H21N3O4S2 B2920107 (E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate CAS No. 937698-74-3

(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

Cat. No. B2920107
CAS RN: 937698-74-3
M. Wt: 383.48
InChI Key: BGZGKLUATZUMJM-WUKNDPDISA-N
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Description

(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H21N3O4S2 and its molecular weight is 383.48. The purity is usually 95%.
BenchChem offers high-quality (E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research involves synthesizing and characterizing similar compounds with detailed structural analysis. For example, studies on the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates explore the creation of new chemical entities from thiophene derivatives for potential biological activities. These processes include various reaction steps, characterization techniques like NMR, IR, Mass spectrometry, and elemental analysis to elucidate the structure and properties of the synthesized compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Biological and Pharmacological Activities

Compounds with thiophene and thiazolidinone structures are frequently explored for their biological and pharmacological properties. Research into these compounds includes evaluating their antimicrobial, anticancer, and anti-inflammatory activities. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized and tested for anticancer and antiangiogenic effects, showcasing the potential therapeutic applications of such chemical structures (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Chemical Transformations and Reactions

Studies also focus on the chemical transformations and reactions of compounds with similar structural features, aiming to develop new synthetic methodologies or discover new reaction pathways. This includes exploring the effects of microwave irradiation on reactions, which can lead to novel compounds with potential applications in drug discovery and material science (Rábarová, Koiš, Lácová, & Krutošíková, 2004).

Docking Studies

Docking studies and computational chemistry approaches are utilized to predict the interaction of these compounds with biological targets, providing insights into their potential as therapeutic agents. Such studies help in understanding the binding affinities and mode of action of these compounds, guiding further modifications to enhance their efficacy (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

properties

IUPAC Name

methyl 4-ethyl-5-methyl-2-[[2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-6-9-8(2)24-13(12(9)15(22)23-5)18-11(20)7-10-14(21)19(4)16(17-3)25-10/h10H,6-7H2,1-5H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZGKLUATZUMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)N(C(=NC)S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-methyl 4-ethyl-5-methyl-2-(2-(3-methyl-2-(methylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate

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